4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile
Description
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes two dimethylamino groups and a carbonitrile group attached to the triazine ring. It has applications in various fields, including chemistry, biology, and industry.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4,6-bis(dimethylamino)-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-10-6(5-9)11-8(12-7)14(3)4/h1-4H3 |
InChI Key |
MYBKPKPQXBMXMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C#N)N(C)C |
solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by further substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles such as alkoxides or thiolates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, depending on the reagents used.
Scientific Research Applications
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine: Similar structure but with a chlorine atom instead of a carbonitrile group.
Hexamethylmelamine: A triazine derivative with six methyl groups attached to the nitrogen atoms.
2-Amino-4,6-dimethoxy-1,3,5-triazine: Contains amino and methoxy groups instead of dimethylamino groups.
Uniqueness
4,6-Bis(dimethylamino)-1,3,5-triazine-2-carbonitrile is unique due to the presence of both dimethylamino and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
